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Compound of Interest

Compound Name: 4-Oxazolemethanol, 2,5-diphenyl-

Cat. No.: B3188900 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-Oxazolemethanol, 2,5-
diphenyl- with key structural analogs. Due to the limited availability of direct experimental data

for 4-Oxazolemethanol, 2,5-diphenyl-, this guide utilizes comprehensive spectroscopic data

from its parent compound, 2,5-diphenyloxazole, and the substituted analog, 2-methyl-4,5-

diphenyloxazole, to provide a robust comparative analysis. This approach allows for an

insightful prediction of the spectroscopic properties of the target compound and highlights the

influence of substituents on the oxazole core.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2,5-diphenyloxazole and

available data for 2-methyl-4,5-diphenyloxazole. These values serve as a benchmark for

predicting the spectral characteristics of 4-Oxazolemethanol, 2,5-diphenyl-.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) ppm

2,5-diphenyloxazole CDCl₃
8.11 (m, 2H), 7.71 (m, 2H),

7.50-7.30 (m, 7H)[1]

4-Oxazolemethanol, 2,5-

diphenyl- (Predicted)
CDCl₃

Phenyl protons expected in the

range of 7.3-8.2 ppm. A singlet

for the CH₂ group is

anticipated around 4.5-5.0

ppm, and a broad singlet for

the OH proton, the position of

which is concentration-

dependent.

Table 2: ¹³C NMR Spectroscopic Data

Compound Solvent Chemical Shift (δ) ppm

2-methyl-4,5-diphenyl-4,5-

dihydrooxazole
---

165.2, 142.3, 137.8, 128.8,

128.5, 128.3, 128.2, 127.9,

127.2, 85.3, 78.5, 14.2[2]

4-Oxazolemethanol, 2,5-

diphenyl- (Predicted)
CDCl₃

Phenyl carbons are expected

in the aromatic region (120-

140 ppm). The oxazole ring

carbons would appear

between 120-165 ppm. The

methylene carbon (CH₂OH) is

predicted to be in the 55-65

ppm range.

Table 3: Infrared (IR) Spectroscopy Data
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Compound Sample Phase Key Absorptions (cm⁻¹)

2,5-diphenyloxazole KBr disc

3100-3000 (C-H aromatic),

1610, 1550, 1490 (C=C and

C=N stretching), ~1070 (C-O-C

stretching)[3][4]

4-Oxazolemethanol, 2,5-

diphenyl- (Predicted)
KBr disc

In addition to the absorptions

seen for 2,5-diphenyloxazole,

a broad O-H stretching band is

expected around 3400-3200

cm⁻¹ and a C-O stretching

band around 1050-1150 cm⁻¹.

Table 4: Mass Spectrometry Data

Compound Ionization Method Key m/z values

2,5-diphenyloxazole Electron Ionization (EI) 221 (M⁺), 165, 105, 77[5][6]

2-methyl-4,5-diphenyloxazole Electron Ionization (EI) 235 (M⁺), 105, 77[7]

4-Oxazolemethanol, 2,5-

diphenyl- (Predicted)
Electron Ionization (EI)

The molecular ion (M⁺) is

expected at m/z 251.

Fragmentation may involve the

loss of H₂O (m/z 233) and the

formyl radical (CHO) from the

hydroxymethyl group, as well

as characteristic fragments of

the diphenyl oxazole core.

Table 5: UV-Vis Spectroscopy Data
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Compound Solvent λmax (nm)

2,5-diphenyloxazole Dichloromethane ~320

4-Oxazolemethanol, 2,5-

diphenyl- (Predicted)
Methanol/Ethanol

A similar λmax to 2,5-

diphenyloxazole is expected,

possibly with a slight

solvatochromic shift. The

primary absorption would be

due to the π-π* transitions of

the conjugated diphenyl-

oxazole system.

Experimental Protocols
The data presented in this guide are compiled from various sources. Standard experimental

protocols for each spectroscopic technique are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR: Standard proton spectra are acquired with a sufficient number of scans to obtain a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR: Carbon spectra are typically acquired using a proton-decoupled pulse sequence.

Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount

of the compound with dry potassium bromide and pressing the mixture into a thin disk.
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Alternatively, a thin film can be cast from a volatile solvent.

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or a

direct insertion probe.

Ionization: Electron Ionization (EI) is a common method for generating molecular ions and

characteristic fragment ions.

Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured. The relative

abundance of each ion is plotted to generate a mass spectrum.

UV-Visible (UV-Vis) Spectroscopy
Instrument: A UV-Vis spectrophotometer.

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent

solvent (e.g., ethanol, methanol, dichloromethane). The concentration is adjusted to obtain

an absorbance reading between 0.1 and 1.0.

Data Acquisition: The absorbance is measured over a range of wavelengths (typically 200-

800 nm). The wavelength of maximum absorbance (λmax) is reported.

Visualizing the Spectroscopic Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a novel organic compound like 4-Oxazolemethanol, 2,5-diphenyl-.
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Workflow for Spectroscopic Characterization
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Spectroscopic Analysis

Data Interpretation & Structure Confirmation
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(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry UV-Vis Spectroscopy

Structure Elucidation

Comparison with Analogs

Final Characterization Report

Click to download full resolution via product page

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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